molecular formula C7H13NO3S B12060401 N-Acetyl-L-methionine-15N

N-Acetyl-L-methionine-15N

Katalognummer: B12060401
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: XUYPXLNMDZIRQH-DWNZYCRPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-L-methionine-15N is a labeled derivative of N-Acetyl-L-methionine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionine-15N typically involves the acetylation of L-methionine-15N. The reaction is carried out by reacting L-methionine-15N with acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product. The isotopic labeling is achieved by using nitrogen-15 enriched starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl-L-methionine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-methionine-15N is widely used in scientific research due to its isotopic labeling. Some key applications include:

Wirkmechanismus

The mechanism of action of N-Acetyl-L-methionine-15N involves its incorporation into metabolic pathways where it acts as a precursor to various biomolecules. The nitrogen-15 label allows researchers to track its incorporation and transformation within biological systems. This helps in understanding the metabolic fate and biochemical interactions of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-Acetyl-L-methionine-15N is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying nitrogen-related metabolic pathways. Its acetylated form also offers different reactivity and stability compared to its non-acetylated counterparts .

Eigenschaften

Molekularformel

C7H13NO3S

Molekulargewicht

192.24 g/mol

IUPAC-Name

(2S)-2-(acetyl(15N)amino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1

InChI-Schlüssel

XUYPXLNMDZIRQH-DWNZYCRPSA-N

Isomerische SMILES

CC(=O)[15NH][C@@H](CCSC)C(=O)O

Kanonische SMILES

CC(=O)NC(CCSC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.